

# An In-depth Technical Guide to 3-Hydroxy Carvedilol-d5

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## Compound of Interest

Compound Name: 3-Hydroxy Carvedilol-d5

Cat. No.: B12432149

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This technical guide provides a comprehensive overview of the chemical and physical properties, metabolic pathways, and analytical methodologies related to **3-Hydroxy Carvedilol-d5**. This isotopically labeled metabolite of Carvedilol is a critical tool for researchers, scientists, and drug development professionals in pharmacokinetic and metabolic studies.

## Core Chemical and Physical Properties

**3-Hydroxy Carvedilol-d5** is the deuterium-labeled form of 3-Hydroxy Carvedilol, a metabolite of the widely used beta-blocker, Carvedilol.<sup>[1]</sup> The incorporation of five deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key chemical and physical properties of **3-Hydroxy Carvedilol-d5**.

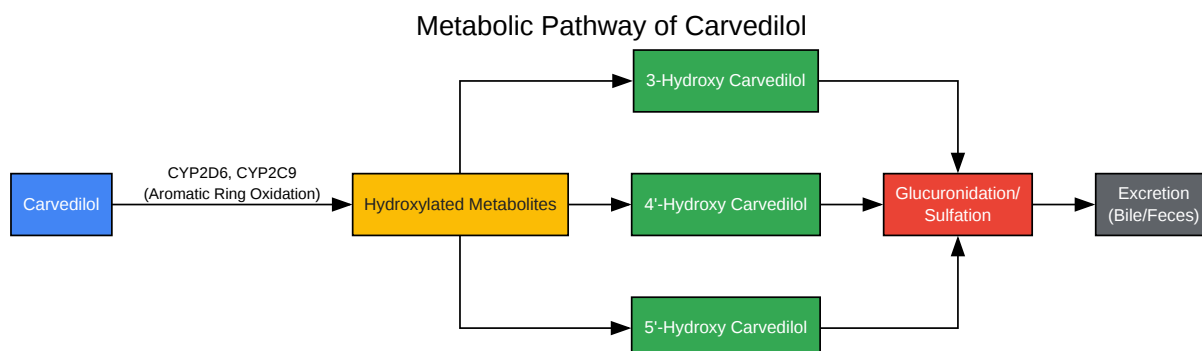
| Identifier           | Value   | Source          |
|----------------------|---|-----------------|
| Chemical Name        | 4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol | [2][3][4]       |
| CAS Number           | 1329836-56-7  | [1][2][3][4][5] |
| Unlabeled CAS Number | 146574-43-8   | [1][2][5]       |
| Molecular Formula    | C <sub>24</sub> H <sub>21</sub> D <sub>5</sub> N <sub>2</sub> O <sub>5</sub>  | [1][2][3][4]    |
| Molecular Weight     | 427.50 g/mol  | [1][2][3][4]    |
| Accurate Mass        | 427.2156  | [2]             |

| Physical Property  | Value                                 | Source |
|--------------------|---------------------------------------|--------|
| Appearance         | Greyish Yellow Solid                  | [3][6] |
| Melting Point      | 139-142°C (decomposes)                | [6]    |
| Solubility         | Soluble in Chloroform, DMSO, Methanol | [6]    |
| Storage Conditions | 2-8°C, Refrigerator                   | [3]    |

## Metabolic Pathway of Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[7][8][9][10][11] This process leads to the formation of several metabolites, including the active 3-hydroxy, 4'-hydroxy, and 5'-hydroxy carvedilol.[7][10] The 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in  $\beta$ -blockade than the parent compound.[7]

The following diagram illustrates the primary metabolic pathway leading to the formation of hydroxylated Carvedilol metabolites.



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Caption: Metabolic conversion of Carvedilol to its hydroxylated metabolites.

## Experimental Protocols

The quantification of 3-Hydroxy Carvedilol and its deuterated analog in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies for the analysis of Carvedilol and its metabolites.<sup>[12][13][14][15][16]</sup>

### Protocol: Quantification of 3-Hydroxy Carvedilol-d5 in Human Plasma by LC-MS/MS

#### 1. Sample Preparation (Solid-Phase Extraction)

- To 100 µL of human plasma, add an appropriate amount of **3-Hydroxy Carvedilol-d5** as an internal standard.
- Vortex the sample for 30 seconds.
- Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata™-X).<sup>[13]</sup>

- Wash the cartridge with an appropriate washing solution (e.g., 2% formic acid in water).
- Elute the analytes with a suitable elution solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

## 2. LC-MS/MS Analysis

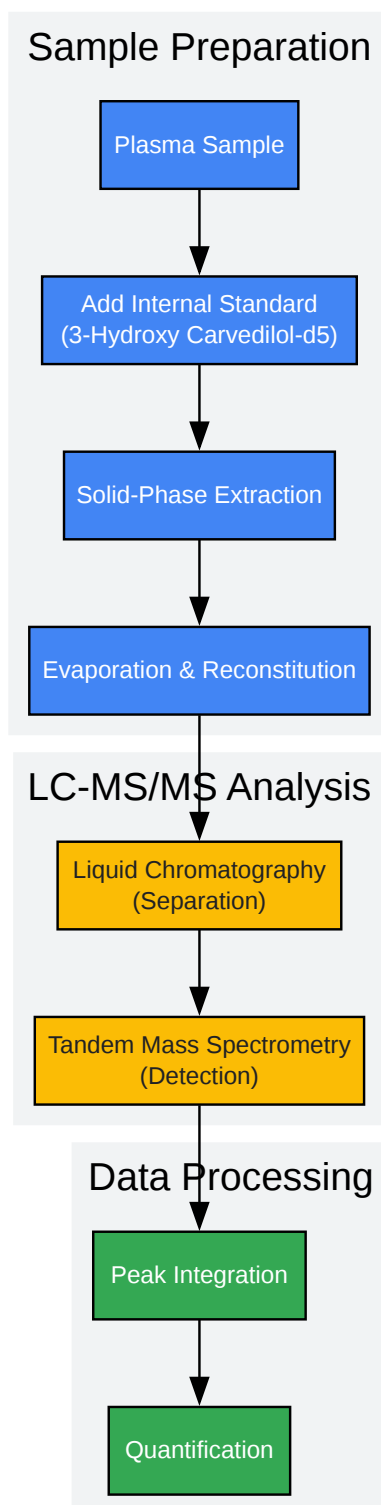
- Chromatographic Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7  $\mu$ m).[\[14\]](#)
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid).[\[13\]](#)[\[14\]](#)
- Flow Rate: 0.4 mL/min.[\[16\]](#)
- Injection Volume: 5-15  $\mu$ L.[\[15\]](#)
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[\[13\]](#)[\[14\]](#)
- Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for 3-Hydroxy Carvedilol and **3-Hydroxy Carvedilol-d5**.

## 3. Data Analysis

- Quantify the concentration of 3-Hydroxy Carvedilol by calculating the peak area ratio of the analyte to the internal standard (**3-Hydroxy Carvedilol-d5**).
- Generate a calibration curve using known concentrations of the analyte to determine the concentration in the unknown samples.

The following diagram illustrates a typical experimental workflow for the quantification of **3-Hydroxy Carvedilol-d5**.

## LC-MS/MS Analytical Workflow



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Caption: Workflow for the quantification of **3-Hydroxy Carvedilol-d5**.

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